molecular formula C8H4ClNS4 B11469895 4-Chloro-5-(pyridin-2-ylthio)-3H-1,2-dithiole-3-thione

4-Chloro-5-(pyridin-2-ylthio)-3H-1,2-dithiole-3-thione

Cat. No.: B11469895
M. Wt: 277.8 g/mol
InChI Key: BCKPAYQKJKNEJU-UHFFFAOYSA-N
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Description

4-Chloro-5-(pyridin-2-ylthio)-3H-1,2-dithiole-3-thione is a heterocyclic compound that features a unique combination of sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(pyridin-2-ylthio)-3H-1,2-dithiole-3-thione typically involves the reaction of pyridine-2-thiol with 4-chloro-1,2-dithiole-3-thione. One common method includes the use of copper iodide as a catalyst under microwave irradiation. The reaction is carried out in dry pyridine at 115°C for 30 minutes .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive sulfur and chlorine-containing intermediates.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(pyridin-2-ylthio)-3H-1,2-dithiole-3-thione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The chlorine atom at the 4-position can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents such as sodium thiolate or primary amines under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced sulfur-containing compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic applications due to its unique structure and reactivity.

    Industry: Possible use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4-Chloro-5-(pyridin-2-ylthio)-3H-1,2-dithiole-3-thione exerts its effects is not fully understood. it is believed to interact with various molecular targets through its sulfur and nitrogen atoms. These interactions can modulate biological pathways, potentially leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1,2-dithiole-3-thione: A related compound with similar reactivity but lacking the pyridine moiety.

    Pyridine-2-thiol: Another related compound that shares the pyridine and thiol functionalities.

Uniqueness

4-Chloro-5-(pyridin-2-ylthio)-3H-1,2-dithiole-3-thione is unique due to the combination of a pyridine ring with a dithiole-thione structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H4ClNS4

Molecular Weight

277.8 g/mol

IUPAC Name

4-chloro-5-pyridin-2-ylsulfanyldithiole-3-thione

InChI

InChI=1S/C8H4ClNS4/c9-6-7(11)13-14-8(6)12-5-3-1-2-4-10-5/h1-4H

InChI Key

BCKPAYQKJKNEJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SC2=C(C(=S)SS2)Cl

Origin of Product

United States

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